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Compound of Interest

Compound Name: Methyl 2-aminonicotinate

Cat. No.: B050381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-aminopyridine-3-carboxylate, also known as methyl 2-aminonicotinate, is a pyridine

derivative that serves as a valuable building block in organic synthesis, particularly in the fields

of medicinal chemistry and materials science. Its bifunctional nature, possessing both an amino

group and a methyl ester, allows for a variety of chemical transformations, making it a versatile

precursor for the synthesis of more complex heterocyclic systems. This guide provides a

comprehensive overview of the physicochemical properties, spectral data, reactivity, and

potential applications of Methyl 2-aminopyridine-3-carboxylate, with a focus on providing

practical data for laboratory and research settings.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-aminopyridine-3-carboxylate is

presented in the table below. These properties are crucial for its handling, purification, and use

in chemical reactions.
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Property Value Reference

Molecular Formula C₇H₈N₂O₂ [1]

Molecular Weight 152.15 g/mol [1]

Appearance Solid

Melting Point 82-86 °C

Boiling Point (Predicted) 288.7 ± 20.0 °C [2]

pKa (Predicted) 4.96 ± 0.40 [3][4]

CAS Number 14667-47-1 [1]

Solubility: While detailed quantitative solubility data is not readily available in the literature, 2-

aminopyridine, a related compound, exhibits solubility in a range of solvents including water,

methanol, ethanol, N,N-dimethylformamide (DMF), n-propanol, isopropanol, n-butanol, N-

methyl-2-pyrrolidine (NMP), isobutanol, acetonitrile, amyl acetate, and n-propyl acetate. Its

solubility generally increases with temperature. It is sparingly soluble in non-polar solvents like

n-hexane and cyclohexane.[5]

Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of Methyl 2-

aminopyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed, assigned spectrum for Methyl 2-aminopyridine-3-carboxylate is not available,

the following table provides expected chemical shifts based on data from similar aminopyridine

derivatives.[1][6][7]

¹H NMR (Proton NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.rsc.org/suppdata/cc/b9/b916569j/b916569j.pdf
https://www.rsc.org/suppdata/cc/b9/b916569j/b916569j.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB6467292_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8244877.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8244877.aspx
https://www.rsc.org/suppdata/cc/b9/b916569j/b916569j.pdf
https://pubs.acs.org/doi/10.1021/acs.jced.2c00210
https://www.rsc.org/suppdata/cc/b9/b916569j/b916569j.pdf
https://www.rsc.org/suppdata/ra/c3/c3ra40735g/c3ra40735g.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra08845c/c5ra08845c1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Expected Chemical Shift
(ppm)

Multiplicity

Pyridine-H (aromatic) 6.0 - 8.2 m

-NH₂ 4.5 (broad) s

-OCH₃ 3.8 s

¹³C NMR (Carbon-13 NMR)

Carbon Expected Chemical Shift (ppm)

C=O (ester) ~163

C-NH₂ (aromatic) ~157

Aromatic CH 97 - 140

-OCH₃ ~52

Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-aminopyridine-3-carboxylate would be expected to show

characteristic absorption bands for its functional groups.

Functional Group Characteristic Absorption (cm⁻¹)

N-H Stretch (amine) 3500 - 3300 (two bands for primary amine)

C-H Stretch (aromatic) 3100 - 3000

C-H Stretch (aliphatic, -CH₃) 3000 - 2850

C=O Stretch (ester) 1750 - 1735

C=C and C=N Stretch (aromatic ring) 1600 - 1400

C-N Stretch 1335 - 1250

C-O Stretch (ester) 1320 - 1000
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Mass Spectrometry (MS)
The mass spectrum of Methyl 2-aminopyridine-3-carboxylate would show a molecular ion peak

(M⁺) at m/z = 152. Key fragmentation patterns would likely involve the loss of the methoxy

group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59).[8][9]

Reactivity and Stability
Methyl 2-aminopyridine-3-carboxylate is a stable solid under standard conditions. Its reactivity

is characterized by the presence of the amino and ester functional groups.

Amino Group: The amino group can undergo acylation, alkylation, and diazotization

reactions. It also directs electrophilic aromatic substitution to the ortho and para positions of

the pyridine ring.

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under

acidic or basic conditions. It can also be converted to amides or other esters via

transesterification.

Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, although it is

generally less reactive than benzene towards electrophilic substitution.

Experimental Protocols
Synthesis of Methyl 2-aminopyridine-3-carboxylate
A common method for the synthesis of Methyl 2-aminopyridine-3-carboxylate involves the

esterification of 2-aminonicotinic acid.

General Procedure:

Dissolution: Dissolve 2-aminonicotinic acid in an excess of methanol.

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl

chloride, dropwise to the cooled solution.

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).
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Neutralization: After the reaction is complete, cool the mixture and neutralize the excess acid

with a base, such as sodium bicarbonate solution.

Extraction: Extract the product into an organic solvent like ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization.

Applications in Research and Drug Development
The 2-aminopyridine scaffold is a prominent feature in many biologically active molecules.[10]

Derivatives of this structure have shown a wide range of pharmacological activities, including

antibacterial, anticancer, and anti-inflammatory properties.[11]

While specific biological activities and signaling pathway involvement for Methyl 2-

aminopyridine-3-carboxylate are not extensively documented in publicly available literature, its

role as a key intermediate makes it highly relevant to drug discovery. It can be used to

synthesize a variety of heterocyclic compounds with potential therapeutic applications. For

instance, the amino and ester groups provide handles for further chemical modifications to

explore structure-activity relationships and develop novel drug candidates.

Safety and Handling
Methyl 2-aminopyridine-3-carboxylate is classified as a combustible solid. Standard laboratory

safety precautions should be followed when handling this compound, including the use of

personal protective equipment such as gloves, safety glasses, and a lab coat. It should be

stored in a well-ventilated area away from heat and open flames. For detailed safety

information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion
Methyl 2-aminopyridine-3-carboxylate is a versatile and valuable compound for chemical

synthesis. Its well-defined physicochemical properties and reactive functional groups make it

an important starting material for the creation of diverse molecular architectures, particularly in

the pursuit of new therapeutic agents. This guide provides a foundational understanding of its

key characteristics to aid researchers in its effective utilization. Further investigation into its
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specific biological activities and reaction mechanisms will undoubtedly continue to expand its

applications in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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